N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used include hydrazine, carbonyl compounds, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually performed under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- **N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H16F3N5 |
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Molecular Weight |
347.34 g/mol |
IUPAC Name |
N-[2-(3-methylpyrazol-1-yl)ethyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H16F3N5/c1-12-7-9-25(24-12)10-8-21-16-22-14(13-5-3-2-4-6-13)11-15(23-16)17(18,19)20/h2-7,9,11H,8,10H2,1H3,(H,21,22,23) |
InChI Key |
MTEWEHSMCBGSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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